molecular formula C12H12N2O3 B1240561 N-(1,3-dioxo-5-isoindolyl)butanamide

N-(1,3-dioxo-5-isoindolyl)butanamide

Cat. No.: B1240561
M. Wt: 232.23 g/mol
InChI Key: HYNFGUHAYZBBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-5-isoindolyl)butanamide is a synthetic organic compound featuring an isoindole-1,3-dione core substituted at the 5-position with a butanamide group. The butanamide side chain introduces flexibility and hydrophilicity, which may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)butanamide

InChI

InChI=1S/C12H12N2O3/c1-2-3-10(15)13-7-4-5-8-9(6-7)12(17)14-11(8)16/h4-6H,2-3H2,1H3,(H,13,15)(H,14,16,17)

InChI Key

HYNFGUHAYZBBCE-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs
Compound Name Core Structure Key Substituents Reported Applications
N-(1,3-dioxo-5-isoindolyl)butanamide Isoindole-1,3-dione 5-position butanamide Limited data; hypothesized enzyme modulation
2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole} Bis-indole Oxazolidinone, dimethylaminoethyl groups Antimicrobial and kinase inhibition
(S)-4-({3-[2-(Dimethylamino)ethyl]-1-[(3-[2-(dimethylamino)ethyl]-5-[(S)-2-oxooxazolidin-4-yl]methyl]-1H-indol-2-yl)methyl]-1H-indol-5-yl}methyl)oxazolidin-2-one Indole-oxazolidinone hybrid Multiple dimethylaminoethyl and oxazolidinone moieties Antibacterial activity (Gram-positive pathogens)

Key Observations :

  • Substituent Complexity: Unlike the simpler butanamide group in the target compound, analogs like those in Pharmacopeial Forum (PF 43(1), 2017) incorporate oxazolidinone and dimethylaminoethyl groups, which enhance solubility and target binding .
  • Biological Activity : The bis-indole and hybrid structures exhibit broader antimicrobial and kinase-inhibitory roles due to their multifunctional substituents, whereas the target compound’s activity remains speculative without direct experimental validation.
Physicochemical Properties
Property This compound Bis-indole Analogs Indole-Oxazolidinone Hybrids
Molecular Weight (g/mol) ~248.2 ~800–850 ~700–750
LogP (Predicted) 1.2–1.5 2.8–3.5 1.8–2.2
Aqueous Solubility Moderate (amide group) Low (lipophilic groups) Moderate (polar oxazolidinone)

Analysis :

  • The target compound’s lower molecular weight and moderate LogP suggest better membrane permeability compared to bulkier analogs, though its solubility may limit bioavailability.
  • In contrast, bis-indole derivatives exhibit high lipophilicity, favoring tissue penetration but risking metabolic instability.
Mechanistic and Pharmacological Comparisons
  • Enzyme Binding: The isoindole-1,3-dione core in this compound may interact with NADPH-dependent enzymes, akin to phthalimide derivatives. However, unlike oxazolidinone-containing analogs (e.g., linezolid derivatives), it lacks a proven ribosomal binding mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dioxo-5-isoindolyl)butanamide
Reactant of Route 2
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N-(1,3-dioxo-5-isoindolyl)butanamide

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